Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)-

Description

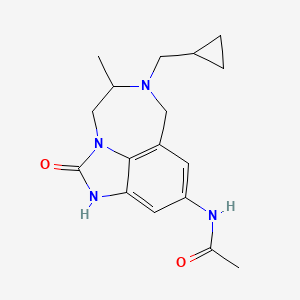

Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- is a complex organic compound with a unique structure that combines elements of acetamide and benzodiazepine

Properties

CAS No. |

257891-46-6 |

|---|---|

Molecular Formula |

C17H22N4O2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-[10-(cyclopropylmethyl)-11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-6-yl]acetamide |

InChI |

InChI=1S/C17H22N4O2/c1-10-7-21-16-13(9-20(10)8-12-3-4-12)5-14(18-11(2)22)6-15(16)19-17(21)23/h5-6,10,12H,3-4,7-9H2,1-2H3,(H,18,22)(H,19,23) |

InChI Key |

PVEYDAMCKPXQBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NC2=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropylmethyl group: This is usually achieved through alkylation reactions using cyclopropylmethyl halides.

Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Acetamide, N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl)- is unique due to its specific structural features, such as the cyclopropylmethyl group and the acetamide moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other benzodiazepines.

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound N-(6-(cyclopropylmethyl)-1,2,4,5,6,7-hexahydro-5-methyl-2-oxoimidazo(4,5,1-jk)(1,4)benzodiazepin-9-yl) is a complex molecule that presents potential pharmacological properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2 |

| Molecular Weight | 314.39 g/mol |

| Structure | Structure |

The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The imidazo-benzodiazepine framework is known for its ability to modulate neurotransmitter systems and exhibit anxiolytic and sedative effects.

Antioxidant Activity

Recent studies have reported that acetamide derivatives possess notable antioxidant properties. For instance, compounds derived from acetamide were tested for their ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production in macrophages. The results indicated significant antioxidant activity across several derivatives:

| Compound | % Inhibition (10 µM) | % Inhibition (1 µM) | % Inhibition (0.1 µM) |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |

These findings suggest that modifications in the acetamide structure can enhance antioxidant potential significantly .

Antimicrobial Activity

The antimicrobial efficacy of acetamide derivatives has also been explored. Some studies indicate that certain acetamide analogues exhibit moderate activity against gram-positive bacteria. The presence of specific functional groups, such as methoxy groups and piperazine moieties, has been linked to increased antimicrobial activity:

| Compound | Activity Against |

|---|---|

| 30 | Gram-positive Bacteria |

| 31 | Gram-positive Bacteria |

| 36 | Gram-negative Bacteria |

Notably, compounds with piperidine structures were found to be more effective than those containing morpholine or N-methyl piperazine groups .

Study on Antioxidant Properties

A detailed investigation into the antioxidant properties of acetamide derivatives revealed that compounds like 40006 and 40007 significantly reduced nitrite production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects alongside their antioxidant capabilities .

Study on Antimicrobial Efficacy

Another study focused on the synthesis of various acetamide derivatives and their biological screening against different strains of bacteria showed that while many acetamide analogues were inactive, some demonstrated moderate effectiveness against specific pathogens . This highlights the importance of structural diversity in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.